molecular formula C10H15NO3 B14113773 (R)-alpha-Methylphenylalanine hydrate

(R)-alpha-Methylphenylalanine hydrate

Katalognummer: B14113773
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: XFFWSMJVNXSYRC-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The molecular formula C10H15NO3 represents several compounds, including tenuazonic acid and ethylnorepinephrine . These compounds have diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of compounds with the molecular formula C10H15NO3 can vary depending on the specific compound. For example, the preparation of tenuazonic acid involves the reaction of 3-acetyl-4-hydroxy-5-sec-butyl-1,5-dihydro-2H-pyrrol-2-one with appropriate reagents under controlled conditions . Similarly, ethylnorepinephrine can be synthesized by reacting 3,4-dihydroxyphenylacetone with ethylamine under specific conditions .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the industrial synthesis of tenuazonic acid may involve fermentation processes using specific strains of microorganisms .

Analyse Chemischer Reaktionen

Types of Reactions

Compounds with the molecular formula C10H15NO3 undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert these compounds into their reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific compound and reaction conditions. For example, oxidation of ethylnorepinephrine can yield ethylnorepinephrine oxide , while reduction can produce ethylnorepinephrine alcohol .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to those with the molecular formula C10H15NO3 include:

Uniqueness

The uniqueness of these compounds lies in their specific chemical structures and functional groups, which confer distinct chemical and biological properties. For instance, tenuazonic acid has a unique pyrrolidone ring structure that distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate

InChI

InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m1./s1

InChI-Schlüssel

XFFWSMJVNXSYRC-HNCPQSOCSA-N

Isomerische SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)N.O

Kanonische SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.